molecular formula C7H13NO3 B14896025 Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate

Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B14896025
M. Wt: 159.18 g/mol
InChI Key: PIVKGIKTTPFIMX-RITPCOANSA-N
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Description

Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran derivatives.

    Formation of the Pyran Ring: The pyran ring is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.

    Esterification: The final step involves the esterification of the carboxylate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products

Scientific Research Applications

Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A compound with a similar stereochemistry, known for its cooling and analgesic properties.

    Menthyl Salicylate: An ester of menthol and salicylic acid, used for its analgesic and anti-inflammatory effects.

    Methylchloroisothiazolinone: An isothiazolinone derivative used as a biocide.

Uniqueness

Methyl (2S,5R)-5-aminotetrahydro-2H-pyran-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2S,5R)-5-aminooxane-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1

InChI Key

PIVKGIKTTPFIMX-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CO1)N

Canonical SMILES

COC(=O)C1CCC(CO1)N

Origin of Product

United States

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